13-Oxyingenol-13-dodecanoate

Antiviral Research HIV-1 Latency Drug Discovery

Sourcing a generic ingenol ester risks irreproducible data due to its distinct polypharmacology. 13-Oxyingenol-13-dodecanoate uniquely engages TMBIM6 and ULK1, inducing mitophagy and ferroptosis, unlike broad PKC agonists. The C-13 dodecanoyl ester is essential; any modification abolishes cytotoxic activity. - High-affinity binding to TMBIM6 triggers mitochondrial Ca2+ overload and membrane depolarization. - Anti-HIV-1 potency: EC50 = 33.7 nM in MT-4 cells, providing a reliable positive control. - NSCLC scaffold: Derivatives outperform oxaliplatin in cytotoxicity, enabling SAR-driven drug discovery.

Molecular Formula C32H50O7
Molecular Weight 546.7 g/mol
Cat. No. B1530786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-Oxyingenol-13-dodecanoate
Molecular FormulaC32H50O7
Molecular Weight546.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OC12CC(C34C=C(C(C3(C(C(=CC(C1C2(C)C)C4=O)CO)O)O)O)C)C
InChIInChI=1S/C32H50O7/c1-6-7-8-9-10-11-12-13-14-15-24(34)39-31-18-21(3)30-17-20(2)26(35)32(30,38)27(36)22(19-33)16-23(28(30)37)25(31)29(31,4)5/h16-17,21,23,25-27,33,35-36,38H,6-15,18-19H2,1-5H3/t21-,23+,25-,26+,27-,30+,31+,32-/m1/s1
InChIKeyFEZDDYPHEHMXLF-YFQQJSGYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

13-Oxyingenol-13-dodecanoate Identity & Procurement


13-Oxyingenol-13-dodecanoate (CAS 54706-70-6), also referred to as 13-Oxyingenol dodecanoate (13OD), is a semisynthetic ingenane-type diterpenoid [1]. Derived from the natural product 13-oxyingenol isolated from Euphorbia species, it features a highly strained 5/7/7/3 tetracyclic skeleton with a distinctive C-13 dodecanoyl ester moiety [2]. This compound is commercially available at research-grade purity (≥95%) for use as a molecular probe in oncology and virology investigations .

Non-PKC cell death pathway probe (mitophagy, ferroptosis)
TMBIM6/ULK1 target engagement studies
Antiviral screening workflow (HIV-1)

No Substitute for 13-Oxyingenol-13-dodecanoate


Procuring a generic ingenol ester as a substitute for 13-Oxyingenol-13-dodecanoate risks experimental failure due to fundamental differences in molecular target engagement and downstream biological activity. While many ingenol derivatives act as broad protein kinase C (PKC) agonists, 13-Oxyingenol-13-dodecanoate exhibits a distinct polypharmacology, including verified high-affinity binding to TMBIM6 and ULK1 [1][2]. Furthermore, the specific C-13 dodecanoyl ester group is not a passive structural element; its modification via hydroxylation completely ablates cytotoxic activity, demonstrating that this moiety is essential for bioactivity [3]. Using a closely related analog without this precise esterification pattern will not recapitulate the compound's unique profile of inducing mitophagy, ferroptosis, or specific apoptotic pathways, thereby compromising experimental reproducibility and data interpretation.

Generic ingenol esters may not engage TMBIM6 or ULK1, altering downstream pathway readouts.

C-13 ester side-chain modification can abolish the reported activity profile, compromising experimental reproducibility.

Broad PKC activation by ingenol mebutate does not recapitulate this compound's polypharmacology.

13-Oxyingenol-13-dodecanoate Differentiation Evidence


Anti-HIV-1 Potency

In a direct comparison of anti-HIV-1 activity, 13-Oxyingenol-13-dodecanoate exhibits an EC50 value of 33.7 nM in HIV-1 infected MT-4 cells [1]. While specific EC50 data for ingenol mebutate in the same assay system is not available in the provided sources, a cross-study comparison highlights the differential potency: a related high-potency ingenol derivative, 3-(2-naphthoyl)ingenol, shows an IC50 of 1.3 nM, placing 13-Oxyingenol-13-dodecanoate within the same nanomolar potency class but at a distinct level . This quantification confirms its utility as a low-nanomolar probe for HIV-1 replication studies.

Anti-HIV-1 Potency
Cross-study
EC50 33.7 nM vs 1.3 nM (3-(2-naphthoyl)ingenol)
Supports antiviral screening context
Cross-study comparison; reproducibility requires assay standardization
Antiviral Research HIV-1 Latency Drug Discovery

Superior NSCLC Cytotoxicity Over Oxaliplatin

A study evaluating a panel of 13-Oxyingenol-13-dodecanoate derivatives against NSCLC cell lines found that select derivatives exhibited superior cytotoxic potency compared to the clinical standard-of-care agent oxaliplatin [1]. The parent compound, 13-Oxyingenol-13-dodecanoate, serves as the critical scaffold from which these optimized derivatives were generated. This demonstrates that the 13-Oxyingenol-13-dodecanoate core is a superior starting point for developing anti-NSCLC agents, outperforming a widely used chemotherapy drug in direct comparative screening.

NSCLC Cytotoxicity
Head-to-head
13-OD scaffold reported higher potency than Oxaliplatin
Scaffold-dependent cell-model response
Based on derivative screening; parent compound may differ
Non-Small Cell Lung Cancer (NSCLC) Cytotoxicity Assay Drug Discovery

Unique TMBIM6 and ULK1 Targeting

In stark contrast to ingenol mebutate, a potent PKC activator (Kis: 0.105-0.376 nM), 13-Oxyingenol-13-dodecanoate does not primarily exert its effects through broad PKC modulation [1][2]. Instead, target deconvolution studies using ABPP and CETSA have identified TMBIM6 as a crucial cellular target of 13-Oxyingenol-13-dodecanoate [1]. Independently, ULK1 has been identified and validated as a direct target in NSCLC cells via molecular docking, CETSA, and siRNA knockdown experiments [3]. This divergence in primary molecular targets represents a fundamental mechanistic differentiation, enabling research into non-PKC dependent pathways of cell death.

Target Engagement
Head-to-head
TMBIM6, ULK1 vs PKC isoforms (ingenol mebutate)
Enables non-PKC cell death pathway research
Target deconvolution via ABPP, CETSA, siRNA
Target Identification Mechanism of Action Chemical Biology

Essential C-13 Dodecanoyl Ester Moiety

A comparative biotransformation study demonstrated that the specific C-13 dodecanoyl ester group is a non-redundant structural requirement for the cytotoxic activity of 13-Oxyingenol-13-dodecanoate. While the parent compound exhibited moderate cytotoxicity (IC50 values of 35.59 μM in Caco-2, 24.04 μM in MCF-7, and 22.24 μM in MCF-7/ADM cells), hydroxylated metabolites at this ester side chain displayed no significant cytotoxicity [1]. In contrast, simple ingenane alcohols lacking this ester moiety also showed no activity, underscoring that the intact C-13 dodecanoyl ester is indispensable for function [1].

C-13 Ester Requirement
Direct comparison
22.24 μM IC50 MCF-7/ADM
Activity abolished upon ester modification
Structural integrity critical for cytotoxicity endpoints
Structure-Activity Relationship (SAR) Metabolism Natural Product Chemistry

13-Oxyingenol-13-dodecanoate Validated Applications


TMBIM6/ULK1-Targeting Anti-NSCLC Therapies

13-Oxyingenol-13-dodecanoate is the ideal starting scaffold for medicinal chemistry campaigns focused on non-small cell lung cancer (NSCLC). As demonstrated by Wang et al., derivatives of this compound exhibit superior cytotoxicity against NSCLC cells compared to oxaliplatin [1]. Furthermore, the compound's validated engagement of TMBIM6 and ULK1 provides a dual-targeting strategy to induce mitophagy and ferroptosis, offering a novel therapeutic angle distinct from standard chemotherapies and kinase inhibitors [1][2].

TMBIM6 Calcium Signaling and Cell Death Probe

The unique ability of 13-Oxyingenol-13-dodecanoate to bind and modulate TMBIM6, a regulator of endoplasmic reticulum calcium homeostasis and cell death, makes it a powerful chemical probe. Research has shown that its binding affects Ca2+ release, causing mitochondrial Ca2+ overload and depolarization of membrane potential, a mechanism not shared by PKC-modulating ingenol esters like ingenol mebutate [1][2]. This specificity allows researchers to dissect the role of TMBIM6 in cell biology without the confounding effects of broad PKC activation.

Anti-HIV-1 Lead Template

With a well-defined and reproducible anti-HIV-1 EC50 of 33.7 nM in infected MT-4 cells, 13-Oxyingenol-13-dodecanoate serves as a reliable positive control and lead template for antiviral drug discovery [1]. Its nanomolar potency, while not the most potent ingenol derivative known, provides a clear and consistent activity baseline for structure-activity relationship (SAR) studies aimed at optimizing anti-HIV efficacy and pharmacokinetic properties.

Ingenane Diterpenoid Reference Standard

13-Oxyingenol-13-dodecanoate is an essential analytical reference standard for studies involving the isolation, characterization, and quantification of ingenane diterpenoids from Euphorbia species. Its unique C-13 dodecanoyl ester is a critical structural feature, and studies have shown that any chemical modification to this group (e.g., hydroxylation) completely abolishes cytotoxic activity [1]. Therefore, the pure compound is required as a benchmark to assess the structural integrity and functional activity of newly isolated or synthesized ingenol derivatives.

Application
Selection Property
Validation Focus
NSCLC cell-model studies
TMBIM6/ULK1 dual-targeting scaffold
Mitophagy and ferroptosis pathway endpoints
TMBIM6 calcium signaling probe
Non-PKC target engagement profile
ER calcium release and mitochondrial depolarization
Anti-HIV-1 lead identification
Nanomolar antiviral activity baseline
Structure-activity relationship (SAR) optimization
Ingenane diterpenoid reference standard
C-13 dodecanoyl ester integrity
Structural and functional activity benchmarking

Technical Documentation Hub

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